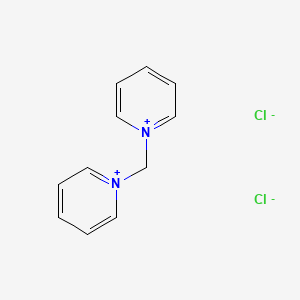
1,1'-Methylenedi(pyridin-1-ium) dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Methylenedi(pyridin-1-ium) dichloride is an organic compound that belongs to the class of pyridinium salts It is characterized by the presence of two pyridinium rings connected by a methylene bridge, with each pyridinium ring carrying a positive charge balanced by chloride anions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Methylenedi(pyridin-1-ium) dichloride typically involves the reaction of pyridine with formaldehyde and hydrochloric acid. The reaction proceeds as follows:
- Pyridine is treated with formaldehyde in the presence of hydrochloric acid.
- The reaction mixture is heated to facilitate the formation of the methylene bridge between the two pyridinium rings.
- The product is then isolated and purified through crystallization.
Industrial Production Methods: In an industrial setting, the production of 1,1’-Methylenedi(pyridin-1-ium) dichloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Methylenedi(pyridin-1-ium) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium rings back to pyridine.
Substitution: The chloride ions can be substituted with other anions or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or other halides can be used for substitution reactions.
Major Products Formed:
Oxidation: N-oxides of the pyridinium rings.
Reduction: Pyridine and methylene derivatives.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
Scientific Research Applications
1,1’-Methylenedi(pyridin-1-ium) dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Properties
| 104304-07-6 | |
Molecular Formula |
C11H12Cl2N2 |
Molecular Weight |
243.13 g/mol |
IUPAC Name |
1-(pyridin-1-ium-1-ylmethyl)pyridin-1-ium;dichloride |
InChI |
InChI=1S/C11H12N2.2ClH/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1-10H,11H2;2*1H/q+2;;/p-2 |
InChI Key |
OPADBMMEJWLYBL-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=[N+](C=C1)C[N+]2=CC=CC=C2.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


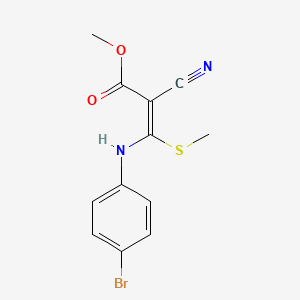
![Benzene, 1,1'-[(3-methylbutylidene)bis(thio)]bis-](/img/structure/B14335318.png)
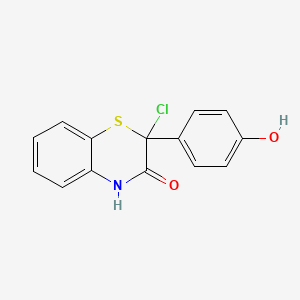


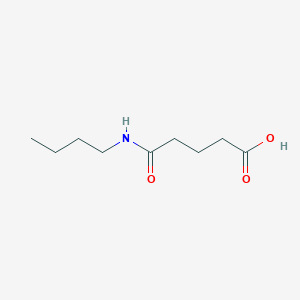
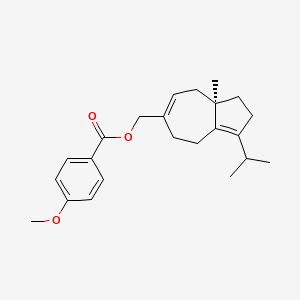
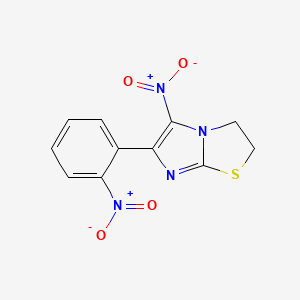
![{[(4-Chlorophenyl)methyl]sulfanyl}(tricyclohexyl)stannane](/img/structure/B14335416.png)
